

Spectroscopic data of Methyl N-formylanthranilate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Methyl N-formylanthranilate*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Methyl N-formylanthranilate**

Authored by: A Senior Application Scientist Introduction: The Structural Imperative of Methyl N-formylanthranilate

Methyl N-formylanthranilate (CAS 41270-80-8), also known as Methyl 2-formamidobenzoate, is an aromatic compound of significant interest in the fields of flavor, fragrance, and pharmaceutical intermediate synthesis.^{[1][2]} Its molecular structure, comprising a methyl ester and an N-formyl group on an anthranilate framework, dictates its chemical reactivity, organoleptic properties, and utility as a building block. The unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of **Methyl N-formylanthranilate**. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For **Methyl N-formylanthranilate**, ¹H and ¹³C NMR are used in concert to create a complete atomic map.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Solvent Selection: Deuterated chloroform (CDCl_3) is the preferred solvent for this analysis. It is chemically inert, possesses excellent solvating power for aromatic esters and amides, and its residual proton signal (CHCl_3 at ~ 7.26 ppm) and carbon signals (~ 77.2 ppm) are well-documented and typically do not interfere with key analyte resonances.[3]

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Methyl N-formylanthranilate** solid.
- Dissolution: Dissolve the sample in ~ 0.6 mL of deuterated chloroform (CDCl_3) directly within a 5 mm NMR tube. To ensure homogeneity, cap the tube and gently invert it several times or use a vortex mixer.
- Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, a small amount of tetramethylsilane (TMS) can be added for precise chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.
- Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic protons. Standard acquisition parameters for both ¹H and ¹³C (including DEPT-135 for carbon type differentiation) are typically employed.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The presence of two distinct functional groups—the formamide and the methyl ester—on the aromatic ring leads to a characteristic set of signals. Due to restricted rotation around the amide C-N bond, formamides can exist as cis and trans rotamers, which may result in two distinct sets of signals for the formyl and NH protons.

```
// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N7 [label="N", pos="2.08,1.2!"]; H_N [label="H", pos="2.08,1.8!"]; C_formyl [label="C", pos="3.12,0.6!"]; H_formyl [label="H", pos="3.12,0!"]; O_formyl [label="O", pos="4.16,1!"]; C_ester [label="C", pos="-2.08,1.2!"]; O_ester1 [label="O", pos="-2.08,1.8!"]; O_ester2 [label="O", pos="-3.12,0.6!"]; C_methyl [label="CH3", pos="-4.16,1!"]; H3 [label="H", pos="-1.87,-1.0!"]; H4 [label="H", pos="0,-2.0!"]; H5 [label="H", pos="1.87,-1.0!"]; H6 [label="H", pos="1.87,1.0!"];
```

```
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
```

```
// Substituent bonds C1 -- C6; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl; C1 -- N7; N7 -- H_N; N7 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double];
```

```
// C-H bonds for aromatic protons C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;
```

```
// Labels for protons label_H3 [label="H-c", pos="-2.2,-1.2!", fontcolor="#EA4335"]; label_H4 [label="H-d", pos="0,-2.4!", fontcolor="#34A853"]; label_H5 [label="H-e", pos="2.2,-1.2!", fontcolor="#FBBC05"]; label_H6 [label="H-f", pos="2.2,1.2!", fontcolor="#4285F4"]; label_H_N [label="H-b", pos="2.4,2.0!", fontcolor="#EA4335"]; label_H_formyl [label="H-a", pos="3.4,-0.2!", fontcolor="#34A853"]; label_C_methyl [label="H-g", pos="-4.4,1.4!", fontcolor="#FBBC05"]; } enddot
```

Caption: Structure of **Methyl N-formylanthranilate** with proton labeling.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Label	Proton Assignment	Expected δ (ppm)	Multiplicity	Integration
H-a	Formyl (-CHO)	8.4 - 8.7	Singlet (s)	1H
H-b	Amide (N-H)	8.8 - 9.5	Broad Singlet (br s)	1H
H-f	Aromatic (C6-H)	8.1 - 8.3	Doublet (d)	1H
H-c	Aromatic (C3-H)	7.9 - 8.1	Doublet (d)	1H
H-e	Aromatic (C5-H)	7.5 - 7.7	Triplet (t)	1H
H-d	Aromatic (C4-H)	7.1 - 7.3	Triplet (t)	1H

| H-g | Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H |

- Formyl and Amide Protons (H-a, H-b): The deshielding effect of the adjacent carbonyl group and nitrogen atom causes the formyl and amide protons to appear far downfield. The amide proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.
- Aromatic Protons (H-c, d, e, f): The four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet system. H-f, being ortho to the electron-withdrawing ester group, is expected to be the most downfield of the aromatic signals. H-c, ortho to the formamido group, will also be significantly downfield. The remaining protons, H-d and H-e, will appear further upfield, with splitting patterns consistent with an ABCD spin system (approximating to doublets and triplets).
- Methyl Protons (H-g): The three equivalent protons of the methyl ester group will appear as a sharp singlet, deshielded by the adjacent oxygen atom. Its chemical shift is highly characteristic of methyl esters.^[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment	Expected δ (ppm)
Ester Carbonyl (C=O)	168 - 170
Amide Carbonyl (C=O)	160 - 163
Aromatic (C2)	138 - 140
Aromatic (C4)	134 - 136
Aromatic (C6)	131 - 133
Aromatic (C5)	123 - 125
Aromatic (C3)	121 - 123
Aromatic (C1)	118 - 120

| Methyl Ester (-OCH₃) | 52 - 53 |

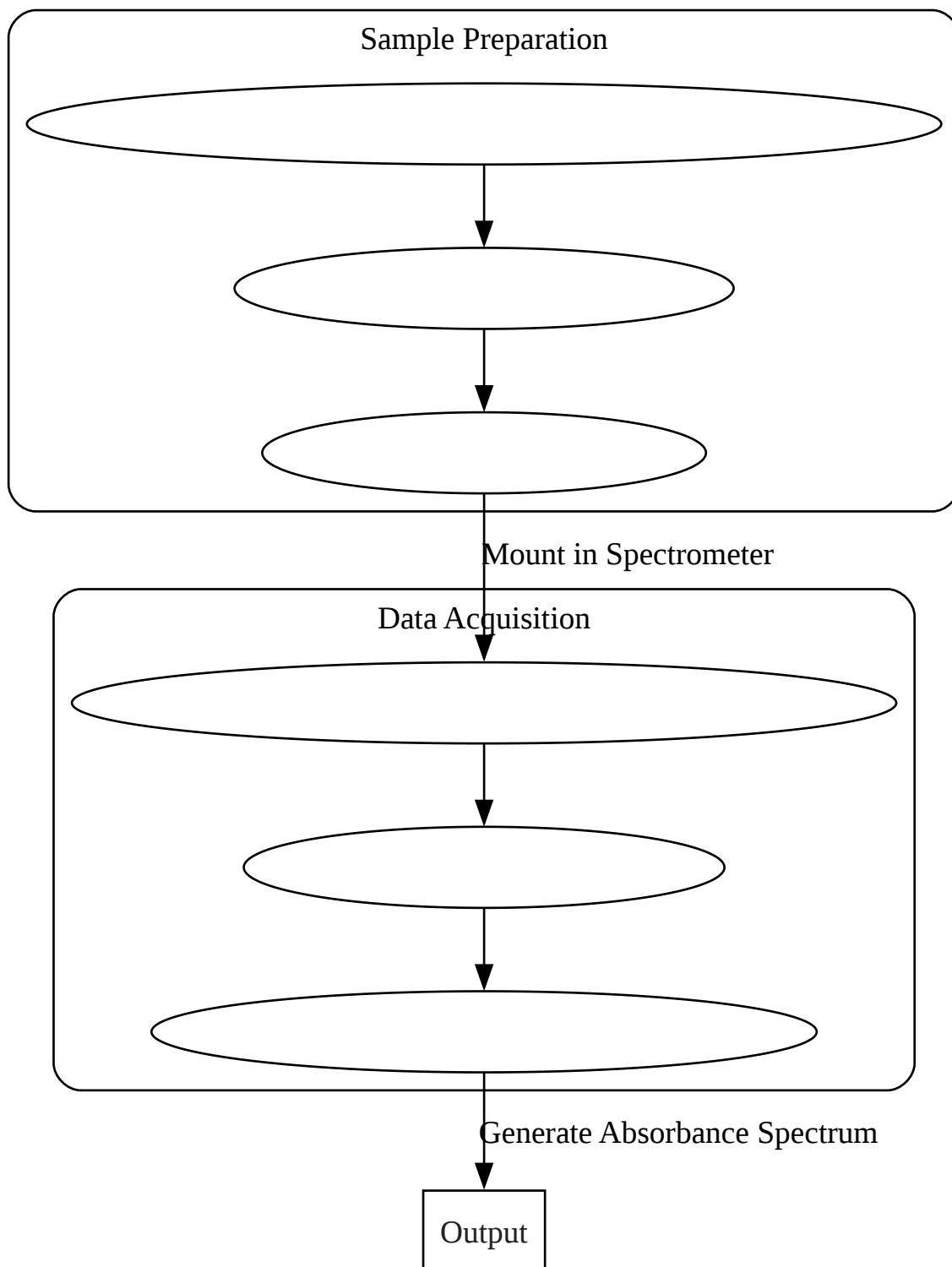
- Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ester carbonyl carbon is typically found further downfield than the amide carbonyl carbon.
- Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons directly attached to the substituents (C1 and C2) are quaternary and will have lower intensity. Their precise shifts are influenced by the electronic effects of the attached groups. The protonated carbons (C3-C6) will appear as more intense signals in the range of 120-136 ppm.
- Methyl Carbon: The methyl carbon of the ester group will appear as a single, intense signal in the upfield region, typically around 52-53 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Rationale for Technique Selection: ATR is a modern, preferred method for solid samples as it requires minimal to no sample preparation, unlike the traditional KBr pellet method.^[5] It provides high-quality, reproducible spectra by pressing the sample directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).

[Click to download full resolution via product page](#)**Step-by-Step Methodology:**

- Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
- Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).
- Sample Application: Place a small amount of **Methyl N-formylanthranilate** powder directly onto the center of the ATR crystal.
- Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance spectrum.

IR Spectral Interpretation

The IR spectrum of **Methyl N-formylanthranilate** is dominated by strong absorptions from its two carbonyl groups and characteristic bands from the N-H and aromatic moieties.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3300 - 3350	N-H Stretch	Secondary Amide	Medium
3030 - 3100	C-H Stretch	Aromatic	Medium-Weak
~1720	C=O Stretch	Aromatic Ester	Strong
~1685	C=O Stretch (Amide I)	Secondary Amide	Strong
1580 - 1610	C=C Stretch	Aromatic Ring	Medium
1510 - 1540	N-H Bend (Amide II)	Secondary Amide	Strong
1250 - 1310	Asymmetric C-C-O Stretch	Aromatic Ester	Strong
1100 - 1130	Symmetric O-C-C Stretch	Aromatic Ester	Strong

| 750 - 770 | C-H Out-of-Plane Bend | 1,2-Disubstituted Aromatic | Strong |

- N-H and C=O Regions: The presence of a medium-intensity band around 3300 cm⁻¹ is a clear indicator of the N-H bond in the secondary amide.[6] The most prominent features are the two strong carbonyl absorptions. The ester C=O stretch is expected at a higher frequency (~1720 cm⁻¹) than the amide I band (~1685 cm⁻¹). This difference arises from the resonance effect in the amide group, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency.[7][8]
- Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of structural information. The strong "Amide II" band, a mix of N-H bending and C-N stretching, is highly characteristic. Furthermore, the two strong C-O stretching bands of the aromatic ester group are expected around 1280 cm⁻¹ and 1110 cm⁻¹.[7] Finally, a strong band in the 750-770 cm⁻¹ range confirms the ortho (1,2) substitution pattern on the benzene ring.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Rationale for Technique Selection: EI is a classic, robust ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This fragmentation is highly valuable for structural elucidation by piecing together the molecular puzzle.

Step-by-Step Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure solid, the direct probe is heated to volatilize the sample into the ion source.
- **Ionization:** In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M\dot{+}$).
- **Fragmentation:** The molecular ion is energetically unstable and rapidly undergoes fragmentation, breaking down into a series of smaller, stable cations and neutral radicals.
- **Mass Analysis:** The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions strike a detector, generating a signal proportional to their abundance. The resulting plot of ion abundance versus m/z is the mass spectrum.

Mass Spectrum Interpretation

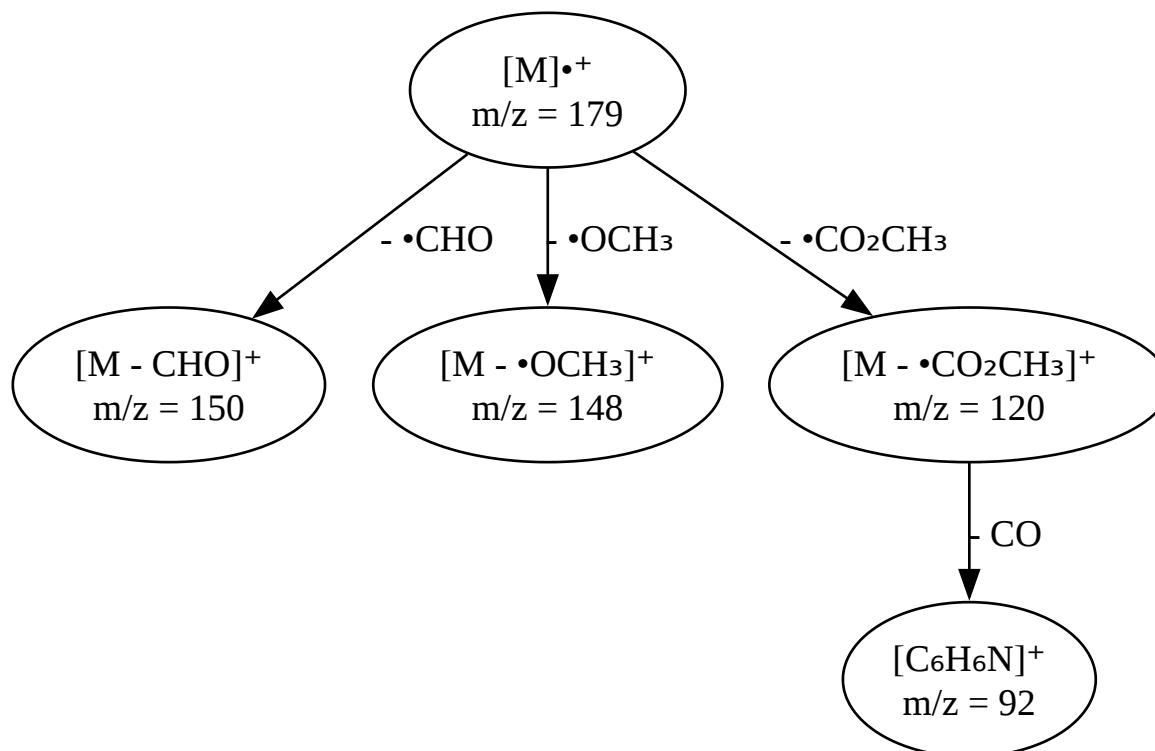
The mass spectrum will provide the molecular weight and a fragmentation fingerprint. The molecular formula $C_9H_9NO_3$ gives an exact mass of 179.058 g/mol .[\[5\]](#)[\[10\]](#)

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value	Proposed Fragment	Formula	Notes
179	Molecular Ion $[M]^{•+}$	$[C_9H_9NO_3]^{•+}$	Confirms molecular weight.
150	$[M - \cdot CHO]^{+}$	$[C_8H_8NO_2]^{+}$	Loss of the formyl radical.
148	$[M - \cdot OCH_3]^{+}$	$[C_8H_6NO_2]^{+}$	Alpha-cleavage, loss of methoxy radical from ester.
120	$[M - \cdot CO_2CH_3]^{+}$	$[C_7H_6NO]^{+}$	Loss of the carbomethoxy radical.

| 92 | $[C_6H_6N]^{+}$ | $[C_6H_6N]^{+}$ | From m/z 120, loss of CO. |

Proposed Fragmentation Pathway: The fragmentation of **Methyl N-formylanthranilate** is logically predicted to follow pathways characteristic of both aromatic amides and methyl esters.



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- Molecular Ion (m/z 179): The appearance of a strong peak at m/z 179 confirms the molecular weight of the compound.
- Loss of Formyl Radical (m/z 150): A common pathway for N-formyl compounds is the cleavage of the C-N bond, leading to the loss of a formyl radical ($\cdot\text{CHO}$, 29 Da).[11] This would result in an ion at m/z 150, corresponding to the methyl anthranilate cation.
- Loss of Methoxy Radical (m/z 148): Esters frequently undergo alpha-cleavage with the loss of the alkoxy group.[12] Loss of a methoxy radical ($\cdot\text{OCH}_3$, 31 Da) from the molecular ion would produce a fragment at m/z 148.
- Loss of Carbomethoxy Radical (m/z 120): Cleavage of the bond between the aromatic ring and the ester group results in the loss of the carbomethoxy radical ($\cdot\text{CO}_2\text{CH}_3$, 59 Da), yielding an N-formylanilinyl cation at m/z 120. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion is a classic fragmentation pathway for acylium ions, producing a fragment at m/z 92.[12]

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of **Methyl N-formylantranilate** is a self-validating process when NMR, IR, and MS are used in combination. ^1H and ^{13}C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of the aromatic, amide, and ester moieties. IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups, clearly distinguishing between the ester and amide carbonyls. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that is entirely consistent with the proposed structure. Together, these techniques provide an undeniable and comprehensive spectroscopic signature, ensuring the identity and purity of **Methyl N-formylantranilate** for researchers and drug development professionals.

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